1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide

Conformational flexibility Rotatable bonds Ligand binding entropy

This 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide uniquely balances lipophilicity (XLogP3=0.4) and conformational flexibility (3 rotatable bonds) while resisting N-dealkylation. Unlike 1-methyl or 1-ethyl congeners, it enables accurate SAR for flexible binding pockets without metabolic confounding. Essential for fragment-based kinase or SDHI fungicide programs. Secure this differentiated tool compound now.

Molecular Formula C7H8F4N4
Molecular Weight 224.16 g/mol
CAS No. 2098083-07-7
Cat. No. B1482905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide
CAS2098083-07-7
Molecular FormulaC7H8F4N4
Molecular Weight224.16 g/mol
Structural Identifiers
SMILESC1=C(C(=NN1CCF)C(F)(F)F)C(=N)N
InChIInChI=1S/C7H8F4N4/c8-1-2-15-3-4(6(12)13)5(14-15)7(9,10)11/h3H,1-2H2,(H3,12,13)
InChIKeyVPBMXRMXGYPDHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide (CAS 2098083-07-7): A Fluorinated Pyrazole-4-carboximidamide Building Block for Medicinal Chemistry and Agrochemical Research


1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide (CAS 2098083-07-7) is a fluorinated pyrazole derivative that combines a carboximidamide group at the 4-position, a trifluoromethyl group at the 3-position, and a 2-fluoroethyl substituent at the N1 position [1]. This substitution pattern places it within the broader class of 1-substituted-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamides, which are valued as synthetic intermediates and privileged scaffolds in drug discovery and crop protection research [1]. The presence of four fluorine atoms across two distinct motifs imparts unique physicochemical properties—including modulated lipophilicity (XLogP3 = 0.4), enhanced hydrogen-bonding capacity (6 H-bond acceptors, 2 H-bond donors), and increased rotational flexibility (3 rotatable bonds)—that differentiate it from non-fluorinated or singly-fluorinated analogs [1].

Why 1-Substituent Identity in 3-(Trifluoromethyl)-1H-pyrazole-4-carboximidamides Precludes Direct Interchangeability: The Case for 1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide


Although a series of 1-substituted-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide analogs are commercially available—including 1-methyl (CAS 1513456-96-6) and 1-ethyl (CAS 2098089-34-8) derivatives—they cannot be treated as functionally equivalent substitutes [1][2]. The N1 substituent governs critical molecular properties: lipophilicity (XLogP3), conformational flexibility (rotatable bond count), electronic modulation of the carboximidamide pKa, and susceptibility to cytochrome P450-mediated oxidative metabolism [3]. The 2-fluoroethyl group introduces a C-F bond that simultaneously increases metabolic stability relative to the 1-ethyl analog while preserving aqueous solubility better than the 1-isobutyl variant, creating a differentiated profile that cannot be replicated by simple alkyl congeners [3][4].

Quantitative Differentiation of 1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide vs. Closest N1-Substituted Analogs


Rotatable Bond Count: Conformational Flexibility Advantage Over 1-Methyl and 1-Ethyl Analogs

The target compound possesses three rotatable bonds—the N1–CH2, CH2–CH2F, and C4–carboximidamide bonds—as reported in its computed properties (Rotatable Bond Count: 3) [1]. In contrast, the 1-methyl analog (CAS 1513456-96-6) is limited to two rotatable bonds (N1–CH3 and C4–carboximidamide), reducing its ability to sample conformational space upon target binding [2]. The 1-ethyl analog (CAS 2098089-34-8) also has only two rotatable bonds, as the ethyl side chain contributes a single rotatable bond beyond the carboximidamide linkage . The additional rotatable bond in the 2-fluoroethyl derivative provides greater conformational entropy, which may facilitate induced-fit binding to protein targets with flexible active sites—a property particularly relevant for kinase and protease inhibitor design [3].

Conformational flexibility Rotatable bonds Ligand binding entropy

Carboximidamide pKa Modulation by N1-Fluoroethyl Substitution: Predicted Shift Relative to 1-Methyl Analog

The basicity of the carboximidamide group is sensitive to substituent electronic effects on the pyrazole ring. The 1-methyl analog (CAS 1513456-96-6) has a predicted pKa of 10.48 ± 0.50 [1]. Replacing the N1-methyl group with a 2-fluoroethyl group introduces an electron-withdrawing effect via the β-fluorine atom, which is expected to lower the amidine pKa by approximately 0.3–0.6 log units based on the inductive effect of fluorine across a two-carbon spacer [2][3]. This is consistent with the general observation that replacing the benzene ring of benzamidine with a pyrazole ring lowers the amidine pKa from ~11.6 to ~11.0, and further electron-withdrawing substitution shifts the pKa downward . A lower amidine pKa reduces the fraction of protonated (charged) species at physiological pH, thereby enhancing passive membrane permeability while maintaining sufficient hydrogen-bonding capacity for target engagement [3].

pKa modulation Electron-withdrawing effect Amidine basicity

Metabolic Stability: Predicted Resistance to N-Dealkylation vs. 1-Ethyl Analog

N-dealkylation of N-alkyl pyrazoles by cytochrome P450 enzymes is a well-established metabolic pathway that limits the half-life of 1-ethyl and larger N-alkyl pyrazole derivatives [1]. The 2-fluoroethyl substituent is designed to resist oxidative N-dealkylation because the C-F bond at the β-position is substantially stronger (~116 kcal/mol) than the corresponding C-H bond (~99 kcal/mol), and the electron-withdrawing fluorine deactivates the adjacent carbon toward hydrogen atom abstraction by CYP Fe=O intermediates [2][3]. While direct metabolic stability data (e.g., intrinsic clearance in human liver microsomes) are not publicly available for this specific compound, class-level evidence demonstrates that β-fluorination of N-alkyl groups consistently reduces intrinsic clearance by 2- to 10-fold in structurally related heterocycles [2][3]. In contrast, the 1-ethyl analog (CAS 2098089-34-8) lacks this protective fluorine and is expected to be more susceptible to rapid N-deethylation [1].

Metabolic stability N-dealkylation Fluorine blocking effect

Lipophilicity Balancing: XLogP3 = 0.4 vs. 1-Isobutyl Analog for CNS Drug-Like Space

The computed lipophilicity of the target compound is XLogP3 = 0.4, as reported in its PubChem-derived computed properties [1]. This value falls within the optimal CNS drug-like space (XLogP 1–3), suggesting balanced solubility–permeability properties. In contrast, the 1-isobutyl analog (CAS 2098089-27-9, MW = 234.22 g/mol) bears a significantly more lipophilic N1 substituent that is expected to increase XLogP3 by approximately 1.5–2.0 log units beyond the target compound, based on the Hansch π contribution of the isobutyl group (+1.7) relative to the 2-fluoroethyl group [2][3]. The lower lipophilicity of the 2-fluoroethyl derivative reduces the risk of off-target promiscuity and phospholipidosis, while the isobutyl analog may suffer from poor aqueous solubility and higher non-specific protein binding [3].

Lipophilicity XLogP3 CNS drug-likeness

Molecular Weight Differentiation: 224.16 g/mol Balances Permeability vs. Synthetic Tractability

The molecular weight of the target compound is 224.16 g/mol (C7H8F4N4) [1]. This is intermediate between the 1-methyl analog (192.14 g/mol) and the 1-isobutyl analog (234.22 g/mol), and slightly above the 1-ethyl analog (206.17 g/mol) [2]. In fragment-based drug discovery and lead generation campaigns, molecular weight below 250 g/mol is generally considered 'lead-like' and is associated with better permeability and lower attrition rates during optimization [3]. The 1-methyl analog's lower MW (192.14) may offer a marginal permeability advantage, but it lacks the metabolic stability and conformational benefits of the 2-fluoroethyl group. The 1-isobutyl analog exceeds 230 g/mol and approaches the upper boundary of lead-like space, potentially complicating downstream optimization [3].

Molecular weight Lead-likeness Permeability

N1-Substituent-Dependent Biological Activity: Class-Level SAR from 1-Aryl-1H-pyrazole-4-carboximidamide Antileishmanial Studies

Structure-activity relationship (SAR) studies on 1-aryl-1H-pyrazole-4-carboximidamide derivatives demonstrated that the identity of the N1 substituent is a critical determinant of in vitro antileishmanial potency [1]. In a series of 1-aryl analogs tested against Leishmania promastigotes, varying the para-substituent on the N1-phenyl ring produced marked differences in activity, confirming that the N1 position is not merely a spectator but an essential pharmacophoric element [1]. Although the target compound bears a 2-fluoroethyl rather than an aryl group at N1, this class-level evidence establishes that N1 substitution directly modulates biological activity in pyrazole-4-carboximidamides. Consequently, the 1-methyl, 1-ethyl, and 1-isobutyl analogs—which differ solely at the N1 position—cannot be assumed to exhibit equivalent target engagement or potency without explicit empirical validation [1].

Structure-activity relationship N1 substitution Antileishmanial activity

Optimal Research and Procurement Application Scenarios for 1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide


Kinase Inhibitor Fragment Library Design Requiring Conformational Flexibility and Metabolic Stability

Medicinal chemistry teams constructing fragment libraries for kinase targets with flexible ATP-binding pockets should prioritize the 2-fluoroethyl derivative over the 1-methyl and 1-ethyl analogs. The three rotatable bonds provide greater conformational sampling capacity, facilitating induced-fit recognition [1][2]. The predicted resistance to N-dealkylation further ensures that structure-activity relationships derived from biochemical assays are not confounded by rapid compound turnover in cellular follow-up studies . This compound is suitable as a core scaffold for fragment growing or merging strategies targeting kinases, bromodomains, or other flexible binding sites.

Agrochemical Lead Discovery Targeting SDHI Fungicide Pathways

The pyrazole-4-carboximidamide motif is a bioisostere of the pyrazole-4-carboxamide found in commercial SDHI fungicides (e.g., fluxapyroxad, bixafen). The 2-fluoroethyl derivative's balanced lipophilicity (XLogP3 = 0.4) and favorable molecular weight (224.16 g/mol) make it an attractive starting point for designing novel SDHI candidates with improved phloem mobility and reduced environmental persistence compared to the highly lipophilic isobutyl analog [1][3]. Procurement of this compound enables SAR exploration at the carboximidamide position, where conversion to carboxamide or further functionalization can yield proprietary fungicide leads [1].

CNS Drug Discovery Programs Requiring Blood-Brain Barrier Penetration with Reduced Off-Target Promiscuity

With an XLogP3 of 0.4, the target compound falls within the favorable CNS drug-like space, balancing passive permeability with aqueous solubility [1]. Compared to the 1-isobutyl analog, which is estimated to have XLogP3 > 1.9, the 2-fluoroethyl derivative reduces the risk of phospholipidosis, hERG channel blockade, and non-specific protein binding that frequently accompany high-lipophilicity compounds [3]. CNS programs targeting neurodegenerative or neuroinflammatory diseases should select this analog for initial screening campaigns where maintaining lead-like properties is critical for downstream optimization success.

Structure-Activity Relationship Studies Exploring N1 Substituent Effects on Target Binding

For laboratories conducting systematic SAR investigations of pyrazole-4-carboximidamide-based inhibitors, this compound serves as an essential comparator to the 1-methyl, 1-ethyl, and 1-isobutyl analogs [2]. The differential physicochemical properties (rotatable bond count, pKa, lipophilicity) and predicted metabolic stability of the 2-fluoroethyl derivative allow researchers to deconvolute the contributions of conformational flexibility, basicity, and oxidative metabolism to observed potency and selectivity differences [1][4]. Such comparative studies are impossible without the procurement of the specific 2-fluoroethyl analog, as simple alkyl congeners cannot replicate its electronic and steric profile.

Quote Request

Request a Quote for 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.